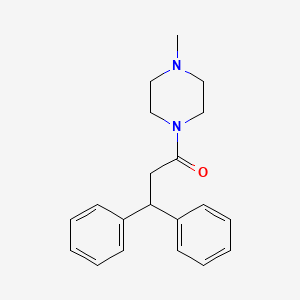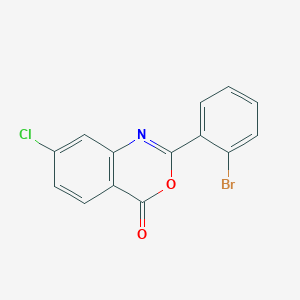![molecular formula C20H18N2O B5509057 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide and related compounds typically involves multiple steps, including the formation of quinoline derivatives followed by acetylation processes. For instance, derivatives of quinolin-2(1H)-one have been synthesized and shown to exhibit antiproliferative activities, highlighting the diverse synthetic routes and biological potential of these compounds (I‐Li Chen et al., 2013). Synthesis routes often incorporate cyclization reactions and modifications to introduce various functional groups, further expanding the chemical diversity and potential applications of these molecules.
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their biological and chemical behavior. Techniques such as NMR, LC-MS, and X-ray crystallography are typically employed to elucidate the structure, including stereochemistry and conformational preferences. For example, the synthesis of mono- and di-hydroxylated metabolites of similar quinoline derivatives has contributed to understanding their molecular structure and potential metabolic pathways (T. Komatsu et al., 1995; T. Komatsu et al., 1996).
Chemical Reactions and Properties
Quinoline derivatives, including this compound, engage in various chemical reactions, such as cyclization, acetylation, and reactions with different reagents to form a wide range of products with diverse biological activities. These reactions are fundamental for exploring the compound's functional capabilities and for the synthesis of analogs with enhanced properties or reduced toxicity (G. Berest et al., 2011).
Applications De Recherche Scientifique
Structural Aspects and Properties
Research on similar quinoline derivatives has demonstrated their capacity to form salt and inclusion compounds with interesting structural properties. For instance, studies on amide-containing isoquinoline derivatives have highlighted how these compounds interact with mineral acids to form gels or crystalline solids, depending on the acid's anion shape. These interactions suggest potential applications in materials science, particularly in designing materials with specific optical or structural characteristics. The host–guest complexes formed by these compounds exhibit enhanced fluorescence emission, indicating potential use in sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Cyclization Reactions
The synthesis of quinoline derivatives through cyclization reactions has been a subject of research, yielding compounds with potential pharmaceutical applications. The photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, for example, produces quinoxalin-2(1H)-ones, highlighting a method for synthesizing complex quinoline structures that could serve as intermediates in developing new drugs (Li et al., 2013).
Biological Activities and Therapeutic Potential
Several studies have explored the biological activities of quinoline derivatives, finding applications in treating infections and neurological conditions. For example, a novel anilidoquinoline derivative was found to exhibit significant antiviral and antiapoptotic effects, suggesting its potential as a therapeutic agent for Japanese encephalitis (Ghosh et al., 2008). Another study focused on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives, which showed promising antiproliferative activities against various cancer cell lines, indicating their potential in cancer therapy (Chen et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-19(13-14-7-2-1-3-8-14)22-20-15-9-4-5-11-17(15)21-18-12-6-10-16(18)20/h1-5,7-9,11H,6,10,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCNNLQDRWXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)



![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)
![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)
![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)